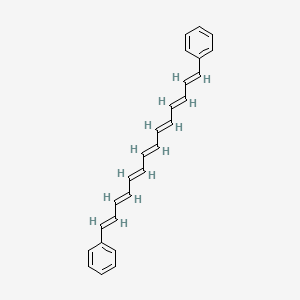

Benzene, 1,1'-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis-: is an organic compound characterized by its unique structure, which includes a benzene ring connected to a long conjugated polyene chain. This compound is part of a larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalization of π-electrons across the conjugated system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- typically involves the coupling of benzene derivatives with polyene chains. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic reforming of petroleum fractions to produce the necessary benzene derivatives, followed by controlled polymerization or coupling reactions to form the extended polyene chain .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

Oxidation: Quinones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

Chemistry: This compound is used as a model system to study conjugated systems and their electronic properties. It serves as a reference for understanding the behavior of π-electrons in extended conjugated systems .

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as photosensitizers in photodynamic therapy, a treatment method for certain types of cancer .

Industry: In the industrial sector, this compound and its derivatives are used in the development of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- involves the interaction of its conjugated π-electron system with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The extended conjugation allows for efficient light absorption and energy transfer, making it effective in such applications.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- has a much longer conjugated system, which enhances its electronic properties and makes it more suitable for applications requiring efficient light absorption and energy transfer. This extended conjugation also contributes to its stability and unique reactivity patterns .

Properties

CAS No. |

62622-57-5 |

|---|---|

Molecular Formula |

C26H24 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

[(1E,3E,5E,7E,9E,11E,13E)-14-phenyltetradeca-1,3,5,7,9,11,13-heptaenyl]benzene |

InChI |

InChI=1S/C26H24/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26/h1-24H/b2-1+,5-3+,6-4+,9-7+,10-8+,19-13+,20-14+ |

InChI Key |

WJHNHVWHBKVGCS-FMNASYAGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.